molecular formula C7H5ClN2 B2948246 2-Chloro-4-ethynyl-5-methylpyrimidine CAS No. 2408835-19-6

2-Chloro-4-ethynyl-5-methylpyrimidine

Cat. No.: B2948246
CAS No.: 2408835-19-6
M. Wt: 152.58
InChI Key: ZGKIDKHAEFDNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethynyl-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H5ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, an ethynyl group at the fourth position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethynyl-5-methylpyrimidine typically involves the use of organolithium reagents. One common method starts with 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with an ethynylating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynyl-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and dihydropyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-ethynyl-5-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-5-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by modulating the activity of key proteins and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethynyl-5-methylpyrimidine is unique due to the presence of the ethynyl group, which imparts specific reactivity in cross-coupling reactions and potential biological activities. This structural feature distinguishes it from other pyrimidine derivatives and expands its utility in various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-ethynyl-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-3-6-5(2)4-9-7(8)10-6/h1,4H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKIDKHAEFDNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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